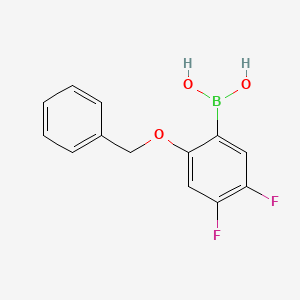

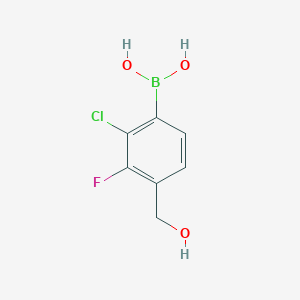

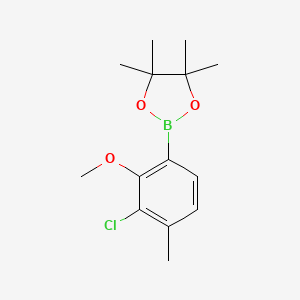

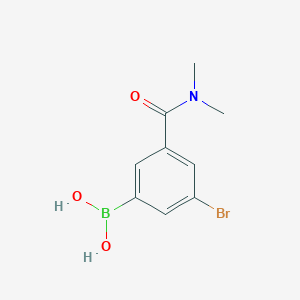

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid

Vue d'ensemble

Description

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid is a type of boronic acid, which is a class of compounds that have been widely used in organic synthesis and medicinal chemistry . Boronic acids are known to be biochemical reagents that can be used as biological materials or organic compounds for life science-related research . They can be used as reactants in various reactions, such as site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds involve various methods, including the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom. The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .Chemical Reactions Analysis

Boronic acids can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling reactions, which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . They can also be involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the introduction of the -OCF3 group. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations . The ortho isomer was found to be the least acidic .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a boron reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is widely applied in transition metal catalyzed carbon-carbon bond forming reactions due to its mild and functional group tolerant reaction conditions .

Synthesis of Biologically Active Molecules

Aerobic Oxidative Cross-Coupling

This compound can be used in aerobic oxidative cross-coupling reactions . These reactions are important in the synthesis of complex organic compounds.

Microwave-Assisted Petasis Reactions

The compound can be used in microwave-assisted Petasis reactions . These reactions are used for the synthesis of a variety of organic compounds.

Rhodium-Catalyzed Addition Reactions

This compound can be used in rhodium-catalyzed addition reactions . These reactions are used in the synthesis of complex organic compounds.

Synthesis of Methylene-Arylbutenones

This compound can be used in the synthesis of methylene-arylbutenones . These compounds have potential applications in medicinal chemistry.

Synthesis of 4-Aminoquinoline Analogs

This compound can be used in the synthesis of 4-aminoquinoline analogs . These analogs have potential applications in medicinal chemistry.

Synthesis of Primary Amino Acid Derivatives

This compound can be used in the synthesis of primary amino acid derivatives with anticonvulsant activity . These derivatives have potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for forming carbon-carbon bonds, which are fundamental in many biochemical pathways and processes .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by various factors, including their chemical structure, the presence of functional groups, and the conditions of the biological system .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid. For instance, the compound is stable under normal conditions but is heat sensitive . Therefore, the temperature of the environment can affect the compound’s stability and its ability to participate in reactions .

Safety and Hazards

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Orientations Futures

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the unique properties and wide range of applications of boronic acids, it is expected that many novel applications of these compounds will be discovered in the future .

Propriétés

IUPAC Name |

[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDMNISFHNLEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801176400 | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid | |

CAS RN |

2121511-51-9 | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)